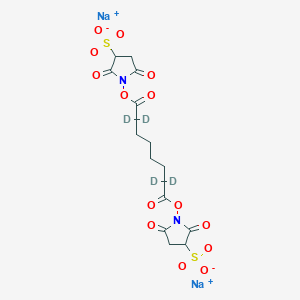![molecular formula C21H24N2O2 B11929841 methyl (15R,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate](/img/structure/B11929841.png)
methyl (15R,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Apovincamine is a naturally occurring indole alkaloid derived from the leaves of Vinca minor, commonly known as the lesser periwinkle. It is structurally related to other vinca alkaloids and is known for its vasodilatory properties. Apovincamine is a key intermediate in the synthesis of vinpocetine, a compound widely used for its neuroprotective and cognitive-enhancing effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Apovincamine can be synthesized through several methods. One common approach involves the semi-synthesis from tabersonine, a natural product. The process typically includes the following steps:
Bischler-Napieralski or Pictet-Spengler Cyclization: This step involves the cyclization between the indole C2 position and an iminium salt to generate the C ring.
Pericyclic Cyclization: This method involves the formation of the ABCD tetracyclic system starting from a differently substituted indole.
Rearrangements/Annulation Reactions: These reactions help in constructing the main scaffold of the compound.
Michael-like Alkylation: This step is often used to introduce the E ring at the end of the synthesis.
Industrial Production Methods
Industrial production of apovincamine often involves the use of polar aprotic solvents and controlled temperature conditions. A typical process includes preparing a solution of the compound and an organic or inorganic base, followed by the addition of an alkyl haloacetate .
Análisis De Reacciones Químicas
Types of Reactions
Apovincamine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include hydrogen gas and palladium on carbon.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions include various derivatives of apovincamine, such as vinpocetine .
Aplicaciones Científicas De Investigación
Apovincamine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other vinca alkaloids.
Biology: It is studied for its effects on cellular processes and signaling pathways.
Medicine: It is used in the development of drugs for neuroprotection and cognitive enhancement.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
Apovincamine exerts its effects primarily by binding to tubulin, a protein that is essential for cell division. By binding to tubulin, apovincamine prevents the formation of microtubules, thereby inhibiting cell division. This mechanism is similar to that of other vinca alkaloids, which are used as chemotherapeutic agents .
Comparación Con Compuestos Similares
Similar Compounds
Vincamine: Another indole alkaloid with vasodilatory properties.
Vinblastine: A vinca alkaloid used as a chemotherapeutic agent.
Vincristine: Another vinca alkaloid used in cancer treatment.
Vinpocetine: A semi-synthetic derivative of apovincamine with neuroprotective properties.
Uniqueness
Apovincamine is unique due to its specific binding affinity to tubulin and its role as an intermediate in the synthesis of vinpocetine. Its vasodilatory properties also make it distinct from other vinca alkaloids .
Propiedades
Fórmula molecular |
C21H24N2O2 |
|---|---|
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
methyl (15R,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate |
InChI |
InChI=1S/C21H24N2O2/c1-3-21-10-6-11-22-12-9-15-14-7-4-5-8-16(14)23(18(15)19(21)22)17(13-21)20(24)25-2/h4-5,7-8,13,19H,3,6,9-12H2,1-2H3/t19-,21-/m1/s1 |
Clave InChI |
OZDNDGXASTWERN-TZIWHRDSSA-N |
SMILES isomérico |
CC[C@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OC |
SMILES canónico |
CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


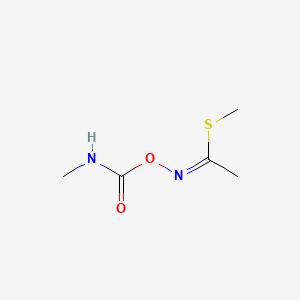
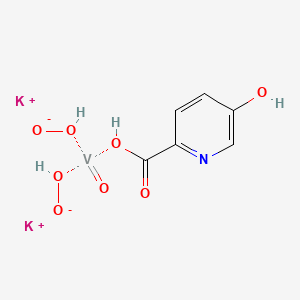
![(2S,4S)-N-[(2S,4S,6S)-1-[[(2S,3R)-1-[[1-[[(2S)-1-[[(2S)-1-[[1-[[1-[[3-[[(2S)-1-(dimethylamino)propan-2-yl]amino]-3-oxopropyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-hydroxy-4-methyl-1-oxopentan-2-yl]amino]-6-hydroxy-4-methyl-1,8-dioxodecan-2-yl]-4-methyl-1-[(E,4R)-4-methylhex-2-enoyl]pyrrolidine-2-carboxamide](/img/structure/B11929798.png)

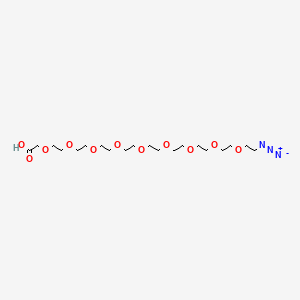


![(6S,7S)-7-[(2-amino-2-phenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate](/img/structure/B11929818.png)
![zinc;N-[(2R)-1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate](/img/structure/B11929832.png)
![6-[1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoate](/img/structure/B11929834.png)
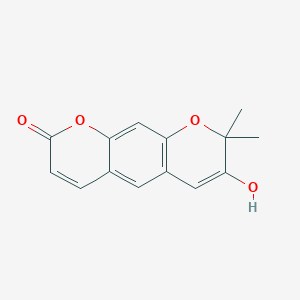
![5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-(2-propyn-1-yl)pentanamide](/img/structure/B11929847.png)
